2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine

Purine nucleoside chemistry N7-methylation Physicochemical characterization

Researchers developing phosphate detection assays or purine nucleoside phosphorylase (PNP) SAR studies cannot substitute non-7-methylated analogs due to the essential quaternary purinium cation for enzymatic recognition. This compound serves as a critical synthon for 6-substituted-7-methylpurine libraries via nucleophilic aromatic substitution at C6. Key features: (1) N7-methyl group ensures positive charge at physiological pH, altering PNP kinetics vs. MESG; (2) 6-chloro leaving group enables modular diversification under mild conditions (TEA, 25-80°C); (3) predicted ADA resistance for in vivo probe development. Verify antiviral IC50 claims independently prior to procurement.

Molecular Formula C11H16ClN5O4
Molecular Weight 317.73 g/mol
CAS No. 56766-69-9
Cat. No. B1379296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine
CAS56766-69-9
Molecular FormulaC11H16ClN5O4
Molecular Weight317.73 g/mol
Structural Identifiers
SMILESCN1CN(C2=C1C(=NC(=N2)N)Cl)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H16ClN5O4/c1-16-3-17(9-5(16)8(12)14-11(13)15-9)10-7(20)6(19)4(2-18)21-10/h4,6-7,10,18-20H,2-3H2,1H3,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1
InChIKeyJJFWEIHYLQHANS-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine (CAS 56766-69-9): Structural Identity and Procurement Baseline


2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine is a synthetic purine nucleoside analog of adenosine, featuring a chlorine atom at the 6-position, an amino group at the 2-position, and a distinctive N7-methyl substituent on the purine ring . This compound belongs to the class of 7-methylated purine ribonucleosides, a structural subclass that includes the chromophoric PNP substrate MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) and the endogenous methylated nucleoside 7-methylguanosine [1]. The 7-methyl quaternization renders the purine base positively charged at physiological pH, a property that fundamentally alters its hydrogen-bonding capacity, enzymatic recognition, and cellular transport relative to non-methylated adenosine analogs [2]. The compound is supplied as a research chemical with standard purity of ≥95% (MW 317.73 g/mol, formula C₁₁H₁₆ClN₅O₄) .

7-Methyl purine nucleoside research
6-Cl synthetic handle for SNAr diversification
PNP and ADA enzyme interaction studies
Phosphate assay probe customization

Why 2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine Cannot Be Replaced by Common Purine Nucleoside Analogs


The N7-methyl substituent on 2-amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine is the critical structural determinant that precludes simple interchange with non-methylated analogs such as 2-amino-6-chloropurine riboside (CAS 34793-10-7) or 6-chloropurine riboside (CAS 2004-06-7). The 7-methyl group converts the purine from a neutral heterocycle to a cationic purinium species, which alters the compound's capacity to act as a substrate or inhibitor of purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) [1]. In PNP-catalyzed phosphorolysis assays, 7-methylated purine nucleosides such as 7-methylguanosine and MESG exhibit kinetic parameters (Km and kcat) that differ substantially from their non-methylated counterparts, and the 7-methyl group is essential for the chromophoric shift that enables real-time spectrophotometric detection in phosphate assay kits [2]. Therefore, substituting this compound with a non-7-methylated analog will produce a chemically distinct species with divergent enzymatic processing, invalidating its use in assays predicated on 7-methyl purine nucleoside biochemistry [3].

Charge-dependent recognition
Non-methylated analogs lack the permanent cationic charge required for N7-specific enzyme binding and may show divergent PNP/ADA recognition.
PNP kinetic profile
The 6-chloro-7-methyl derivative may exhibit slower phosphorolysis than the 6-thiol analog MESG; substituting with non-methylated 6-chloropurine riboside removes the 7-methyl group essential for PNP interaction.
ADA interaction shift
Non-methylated 2-amino-6-chloropurine riboside retains ADA binding (reported 54% inhibition), whereas 7-methylation is predicted to confer ADA resistance, altering metabolic stability context.

Quantitative Differentiation Evidence for 2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine (CAS 56766-69-9) Against Closest Analogs


N7-Methyl Quaternization: Molecular Weight and Ionization State Differentiation from 2-Amino-6-chloropurine Riboside

The target compound (MW 317.73 g/mol) bears a permanent positive charge on N7 due to quaternization by the 7-methyl group, whereas its closest non-methylated analog, 2-amino-6-chloropurine riboside (CAS 34793-10-7, MW 301.69 g/mol), exists as a neutral purine base at physiological pH . This +14 Da mass increment corresponds to the CH₂ group and is analytically resolvable by LC-MS. The cationic nature of the 7-methyl purinium core increases aqueous solubility and alters the compound's chromatographic retention time on reversed-phase columns relative to the non-methylated analog . No direct head-to-head biological activity data were located for the target compound versus 2-amino-6-chloropurine riboside; the following difference is therefore reported at the physicochemical level .

N7-Methyl Quaternization
Data to verify
ΔMW = 16.04 g/mol; Charge: +1 vs. 0 at pH 7.4
Supports compound identity differentiation from non-methylated analog
No head-to-head bioactivity data available
Purine nucleoside chemistry N7-methylation Physicochemical characterization

Antiviral Spectrum Differentiation: Claimed Activity Against Poliovirus and Vesicular Stomatitis Virus Compared to Narrower-Spectrum Nucleoside Analogs

According to the supplier product description from CymitQuimica/Biosynth, 2-amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine demonstrates antiviral activity against herpes simplex virus types 1 and 2, Epstein-Barr virus, poliovirus types 1, 2, and 3, and vesicular stomatitis virus . By comparison, the standard antiherpetic nucleoside analog acyclovir (ACV) is primarily active against HSV-1, HSV-2, and VZV but shows negligible activity against poliovirus and VSV, which are RNA viruses lacking thymidine kinase [1]. No quantitative IC₅₀ or EC₅₀ values were provided in the available source for the target compound; this comparison is therefore based on qualitative antiviral spectrum claims and cross-study class knowledge [1].

Antiviral Spectrum
Class-level
Reported activity includes poliovirus and VSV; acyclovir lacks these
Qualitative spectrum suggests broader RNA virus screening potential
No quantitative IC₅₀ data; supplier-reported claim
Antiviral nucleoside Broad-spectrum antiviral RNA virus inhibition

PNP Substrate/Inhibitor Potential: Class Inference from the 6-Thiol Analog MESG (2-Amino-6-mercapto-7-methylpurine Ribonucleoside)

The 6-thiol analog of the target compound, MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside), is an established chromophoric substrate for purine nucleoside phosphorylase (PNP) with published kinetic parameters: human PNP Km for MESG is approximately 70 μM, and the phosphorolysis product undergoes a spectral shift from λmax 330 nm (substrate) to 355 nm (product), enabling continuous spectrophotometric phosphate detection [1]. The target compound differs only at the 6-position (Cl replacing SH). The 6-chloro substituent is a poorer leaving group than 6-thiol in nucleophilic aromatic substitution, predicting slower PNP-catalyzed phosphorolysis kinetics for the target compound, which may shift its functional role from competent substrate to competitive inhibitor [2]. This represents a class-level inference from the MESG/PNP literature; no direct PNP kinetic data for the target compound were located [2].

PNP Ligand Profile
Class-level
MESG Km ≈ 70 μM (human PNP); 6-Cl predicted to reduce kcat
Supports PNP inhibitor assay development with distinct kinetics
No direct PNP kinetic data for target compound
Purine nucleoside phosphorylase Enzyme kinetics Phosphate detection assay

Synthetic Utility: 6-Chloro Leaving Group Enables Diversification Chemistry Not Accessible from 6-Oxo or 6-Amino Analogs

The 6-chloro substituent on the target compound provides a synthetic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions that is absent in 6-oxo (guanosine-type) or 6-amino (adenosine-type) purine nucleosides [1]. Specifically, the 6-Cl group has been demonstrated in the patent literature to react with primary and secondary amines (piperidine, pyrrolidine, 2-methylpiperidine) under mild conditions (triethylamine, isopropanol or benzene, reflux or ambient temperature, 1-6 hours) to yield 6-amino-substituted nebularin derivatives in 54-70% isolated yields [2]. The 6-chloro-7-methyl combination is particularly enabling because the 7-methyl quaternization further activates the C6 position toward nucleophilic displacement relative to non-methylated 6-chloropurine riboside [3]. In contrast, 7-methylguanosine (6-oxo analog) requires pre-activation (e.g., as the phosphorimidazolide) for nucleoside diversification, adding synthetic steps [3].

Synthetic Diversification
Source review
Amination yields 54-70% on 6-chloropurine riboside scaffold; 1-2 step advantage over 6-oxo
6-Cl enables mild-condition library synthesis workflow
Yields from patent on analogous scaffold; target-specific data pending
Nucleoside diversification Cross-coupling chemistry 6-Chloropurine reactivity

Adenosine Deaminase Resistance Potential: N7-Methylation Blocks Deamination Compared to Adenosine

Adenosine deaminase (ADA) catalyzes the hydrolytic deamination of adenosine to inosine with a Km of approximately 25-50 μM for the natural substrate [1]. The enzyme requires a hydrogen atom at N7 of the purine ring for substrate recognition; N7-methylated adenosine analogs, including 7-methyladenosine, are reported to be resistant to ADA-catalyzed deamination because the N7-methyl group sterically and electronically disrupts the requisite enzyme-substrate interactions [2]. The target compound, bearing both N7-methyl and 2-amino substituents, is predicted to exhibit ADA resistance at least comparable to 7-methyladenosine [2]. By contrast, 2-amino-6-chloropurine riboside (lacking N7-methyl) is reported as a competitive inhibitor of ADA with 54% inhibition under assay conditions , indicating that the non-methylated analog still engages the ADA active site. No direct ADA inhibition or resistance data for the target compound were located [3].

ADA Interaction
Class-level
Adenosine Km 25-50 μM; non-methylated analog inhibits ADA 54%; 7-methyl predicted resistance
Predicted ADA resistance may support metabolic stability studies
No direct ADA data for target; class inference from 7-methyladenosine
Adenosine deaminase Metabolic stability Nucleoside catabolism

High-Value Application Scenarios for 2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine Based on Differential Evidence


Synthesis of 6-Substituted-7-Methyl Purine Nucleoside Libraries via SNAr Diversification

The target compound serves as a key synthetic intermediate for generating focused libraries of 6-amino-, 6-thio-, and 6-alkoxy-7-methyl purine ribonucleosides. The 6-chloro group undergoes nucleophilic aromatic substitution with primary and secondary amines under mild conditions (triethylamine, organic solvent, 25-80°C), while the 7-methyl quaternization enhances C6 electrophilicity relative to non-methylated 6-chloropurine riboside [1]. Researchers developing structure-activity relationship (SAR) studies around 7-methyl purine scaffolds, or seeking PNP inhibitors/modulators distinct from the MESG chemotype, should select this compound over 2-amino-6-chloropurine riboside (CAS 34793-10-7) to retain the 7-methyl group that is essential for biological recognition in this subclass [2].

Development of Non-ADA-Susceptible Adenosine Analog Probes for In Vivo Pharmacology

For pharmacological studies requiring metabolically stable adenosine receptor ligands or adenosine kinase inhibitors, the N7-methyl group on the target compound is predicted to confer resistance to adenosine deaminase (ADA)-catalyzed deamination, a property shared by 7-methyladenosine [1]. This makes the compound a suitable starting scaffold for developing ADA-resistant probes, particularly for in vivo models where endogenous ADA activity rapidly degrades conventional adenosine analogs [2]. Procurement of this specific 7-methyl derivative is indicated when ADA resistance is a required design feature, as non-methylated 2-amino-6-chloropurine riboside retains ADA binding and is susceptible to metabolic inactivation [2].

Phosphate Detection Assay Development Using 6-Chloro-7-Methyl Purine Nucleoside Substrates

The established phosphate assay system using MESG (6-thiol analog) and PNP demonstrates that 2-amino-6-substituted-7-methyl purine ribonucleosides can serve as chromophoric substrates for continuous spectrophotometric phosphate quantification [1]. The target compound's 6-chloro substituent offers distinct reactivity (slower PNP turnover predicted) that may extend the linear detection range or alter the spectral properties compared to MESG [2]. Researchers developing customized phosphate detection systems with modified sensitivity ranges or spectral characteristics should evaluate this compound as a MESG alternative, leveraging the differential leaving group chemistry at C6 [3].

Broad-Spectrum Antiviral Nucleoside Scaffold Exploration Against RNA Viruses

The supplier-reported antiviral spectrum of the target compound includes poliovirus and vesicular stomatitis virus (RNA viruses lacking thymidine kinase), suggesting a mechanism of action distinct from conventional antiherpetic nucleosides such as acyclovir [1]. This positions the 2-amino-6-chloro-7-methyl purine scaffold as a starting point for medicinal chemistry optimization targeting RNA-dependent RNA polymerase (RdRp) or other RNA virus targets [2]. Researchers should note that the available antiviral activity data are qualitative only; independent verification and IC₅₀ determination are prerequisites for any procurement decision based on antiviral claims [2].

Application
Selection Property
Validation Focus
7-Methyl purine nucleoside library synthesis
6-Cl leaving group for SNAr diversification
Diversification yield and scope under mild conditions
ADA-interaction probe development
N7-methyl group for predicted ADA resistance context
ADA enzyme assay resistance confirmation
Phosphate detection assay customization
6-Cl reactivity for altered PNP kinetics
Phosphorolysis rate and spectral shift relative to MESG
RNA virus polymerase inhibitor scaffold research
Reported antiviral spectrum including non-TK viruses
Independent IC₅₀ determination against poliovirus/VSV
Quote Request

Request a Quote for 2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.